methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate
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Overview
Description
“Methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-48-4 . It has a molecular weight of 340.36 . The IUPAC name for this compound is "methyl 2- [ ( (1E)-2- { [ (ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H16N2O6S/c1-4-22-14 (20)16-11 (18)10 (8 (2)17)7-15-12-9 (5-6-23-12)13 (19)21-3/h5-7,15H,4H2,1-3H3, (H,16,18,20)/b10-7+" . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Scientific Research Applications
Synthesis and Derivative Formation
This compound is utilized in the synthesis of thiazoles and their fused derivatives, showing antimicrobial activities against bacterial and fungal isolates. The process involves reactions with various reagents to produce arylidene, pyridine, thiophene, and anilide derivatives, which are then tested for their antimicrobial properties (Wardkhan et al., 2008).
Structural Analysis
Another aspect of research focuses on the crystal structure analysis of similar compounds, providing insight into their molecular configurations, which is crucial for understanding their chemical reactivity and potential applications in material science or pharmaceuticals (Vasu et al., 2004).
Catalytic Aminocarbonylation
The compound plays a role in the aminocarbonylation reactions, serving as a nucleophile in palladium-catalyzed processes. This method is used to synthesize 2-oxo-carboxamide type derivatives and carboxamides, showcasing its utility in organic synthesis and potential drug development (Müller et al., 2005).
Hydrolysis and Tautomerism Studies
Research on the hydrolysis of related compounds has provided valuable information on their chemical behavior, including the formation of pyruvic acid and the influence of tautomerism between enamine and ketimine forms. Such studies are essential for developing new synthetic routes and understanding the stability of chemical compounds (Iwanami et al., 1964).
Gewald Reaction
The compound is also involved in the Gewald reaction, an organocatalyzed process in aqueous conditions, leading to the synthesis of 2-amino-3-carboxamide derivatives of thiophene. This highlights its role in green chemistry and the synthesis of heterocyclic compounds with potential biological activities (Abaee & Cheraghi, 2013).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[(E)-[(Z)-2-(ethoxycarbonylcarbamoyl)-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-4-22-14(20)16-11(18)10(8(2)17)7-15-12-9(5-6-23-12)13(19)21-3/h5-7,17H,4H2,1-3H3,(H,16,18,20)/b10-8-,15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRVFQBOANBCMQ-SRTZDBFQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=C(C=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/C=N/C1=C(C=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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